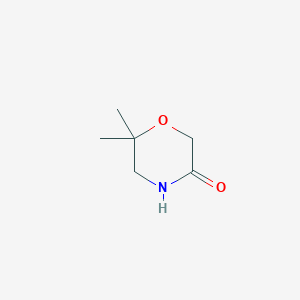

6,6-Dimethylmorpholin-3-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6,6-dimethylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(2)4-7-5(8)3-9-6/h3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXBHBMOLSFNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Gem-Dimethyl Effect in Heterocycles: A Technical Deep Dive into 6,6-Dimethylmorpholin-3-one

Executive Summary: The Metabolic Fortress

In the landscape of modern medicinal chemistry, 6,6-dimethylmorpholin-3-one (CAS: 66081-37-6) represents more than a simple intermediate; it is a textbook example of the Thorpe-Ingold effect applied to drug design. While morpholine scaffolds are ubiquitous in kinase inhibitors (e.g., PI3K/mTOR pathways), they suffer from oxidative metabolism at the carbon alpha to the ether oxygen.[1]

The 6,6-dimethyl substitution pattern serves two critical functions:

-

Conformational Locking: It restricts the flexibility of the ring, reducing the entropic penalty of binding to protein targets.

-

Metabolic Blockade: It sterically and electronically hinders Cytochrome P450-mediated oxidation at the most vulnerable site of the morpholine ring.

This guide provides a rigorous technical analysis of the synthesis, characterization, and application of this privileged scaffold.[1]

Structural & Physicochemical Profile

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The synthesis and stability of 6,6-dimethylmorpholin-3-one are governed by the Thorpe-Ingold effect. The introduction of two methyl groups on the carbon adjacent to the oxygen atom compresses the internal bond angle (

-

Standard Morpholine:

(Relaxed)[1] -

6,6-Dimethyl Variant: The bulky methyl groups repel each other, forcing the internal ring angle to decrease (<109.5^\circ).[1] This brings the reactive chain ends (the amine and the alkyl halide precursor) closer together, accelerating the rate of cyclization by orders of magnitude compared to the unsubstituted analog.

Physicochemical Data Table

The following data highlights the lipophilicity shift induced by the dimethyl group, crucial for Blood-Brain Barrier (BBB) penetration in CNS drugs.

| Property | Morpholin-3-one | 6,6-Dimethylmorpholin-3-one | Impact |

| Formula | C | C | Increased MW (+28 Da) |

| MW | 101.10 g/mol | 129.16 g/mol | Negligible steric penalty |

| LogP (Calc) | -1.2 | -0.3 to 0.1 | Improved membrane permeability |

| H-Bond Donors | 1 (NH) | 1 (NH) | Maintained H-bond capability |

| Metabolic Liability | High (C-2/C-6 oxidation) | Low (C-6 blocked) | Extended Half-life ( |

Strategic Synthesis: The Amino-Alcohol Route

The most robust route to 6,6-dimethylmorpholin-3-one utilizes 2-amino-2-methylpropan-1-ol as the chiral-pool-equivalent starting material. This pathway avoids complex organometallics, relying instead on classical alkylation-cyclization mechanics.[1]

Synthesis Workflow Diagram

The following diagram outlines the "One-Pot, Two-Step" industrial logic for synthesizing the core scaffold.

Caption: Step-wise synthesis showing the acylation of the amino alcohol followed by base-mediated cyclization.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 6,6-dimethylmorpholin-3-one (10g scale).

Reagents:

-

Chloroacetyl chloride (1.1 eq)[1]

-

Triethylamine (TEA) (1.2 eq) - Base 1 (Acylation)[1]

-

Potassium tert-butoxide (KOtBu) (2.5 eq) - Base 2 (Cyclization)[1]

-

THF (Anhydrous)[1]

Step-by-Step Methodology:

-

Acylation (Kinetic Control):

-

Dissolve 2-amino-2-methyl-1-propanol (8.9 g, 100 mmol) and TEA (16.7 mL) in anhydrous THF (100 mL) under N

. -

Cool to 0°C (Ice bath). Critical: Low temp prevents O-acylation.[1]

-

Add chloroacetyl chloride (12.4 g, 110 mmol) dropwise over 30 mins. The exotherm must be controlled to keep T < 5°C.

-

Validation Point: TLC (50% EtOAc/Hex) should show consumption of amine (ninhydrin stain) and appearance of the amide intermediate (UV active).[1]

-

-

Cyclization (Thermodynamic Control):

-

Once acylation is complete (approx.[1] 1h), add solid KOtBu (28.0 g, 250 mmol) in portions to the reaction mixture at 0°C.

-

Allow to warm to room temperature (RT) and stir for 4-6 hours. The gem-dimethyl effect will drive this cyclization rapidly compared to linear analogs.

-

Validation Point: Monitor by LC-MS. Look for mass peak [M+H]

= 130.[1]1. Disappearance of the chlorine isotopic pattern indicates ring closure.[1]

-

-

Workup & Purification:

Medicinal Chemistry Applications

Metabolic Stability & The "Soft Spot"

In standard morpholine drugs, the carbon adjacent to the oxygen (C-2/C-6) is electron-rich and sterically accessible, making it a prime target for CYP450 hydroxylation. This leads to ring opening and rapid clearance.[1]

The 6,6-Dimethyl Solution: By placing two methyl groups at C-6, we create a "Metabolic Fortress." [1]

-

Steric Hindrance: The bulky methyls physically block the approach of the Heme-Iron center of CYP450.

-

Electronic Deactivation: The inductive effect stabilizes the C-H bonds on the adjacent carbons, reducing the likelihood of radical abstraction.

Application Diagram: Drug Design Logic

The following decision tree illustrates when to deploy this scaffold in a Lead Optimization campaign.

Caption: Decision logic for substituting standard morpholines with the 6,6-dimethyl-3-one variant.

Case Study Context: PI3K/mTOR Inhibitors

Morpholine rings are critical binding elements in PI3K inhibitors (e.g., Bimiralisib/PQR309 ).[1][4][5] They typically form a hydrogen bond with the hinge region (Valine residues) of the kinase ATP-binding pocket [1].

-

Challenge: Standard morpholines can be metabolized too quickly for once-daily dosing.[1]

-

Solution: Incorporating the 6,6-dimethylmorpholin-3-one (or its reduced amine form) maintains the hinge-binding oxygen interaction while protecting the ring from degradation.

Analytical Characterization

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified.

| Technique | Expected Signal | Mechanistic Interpretation |

| Gem-dimethyls: Singlet indicates equivalent methyl environments (achiral/rapid flipping).[1] | ||

| C-2 Protons: Deshielded by adjacent Oxygen and Carbonyl. | ||

| Carbonyl (C=O): Characteristic amide/lactone shift.[1] | ||

| IR Spectroscopy | 1660-1680 cm | Amide I Band: Strong stretch indicating the lactam ring.[1] |

References

-

Beaufils, F., et al. (2017).[1] 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309): A Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor.[1] Journal of Medicinal Chemistry.[1] [1]

-

Jung, M. E., & Piizzi, G. (2005).[1][6] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[1] Chemical Reviews.[1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 110862, 2,6-Dimethylmorpholine.[1][7] (Precursor/Analog Data).[1]

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][8] The Formation and Stability of spiro-Compounds. Part I. spiro-Cyclobutane.[1] Journal of the Chemical Society, Transactions.[1] (Foundational text on Thorpe-Ingold Effect).

Sources

- 1. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 3. CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.lucp.net [books.lucp.net]

- 7. SID 134975580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

Biological Activity of Morpholine Derivatives: A Technical Guide for Medicinal Chemists

Executive Summary

The morpholine heterocycle—a six-membered ring containing amine and ether functionalities at the 1,4-positions—stands as a "privileged structure" in modern drug discovery.[1][2][3] Its ubiquity in FDA-approved therapeutics (e.g., Gefitinib , Linezolid , Aprepitant ) stems not merely from its structural rigidity, but from its unique ability to modulate physicochemical properties without compromising binding affinity.

This technical guide analyzes the biological activity of morpholine derivatives, focusing on their role as bioisosteres, metabolic handles, and solubility enhancers. We provide actionable protocols for synthesis and validation, supported by mechanistic insights into their anticancer, antimicrobial, and CNS-active profiles.[2][4]

Part 1: The Morpholine Pharmacophore & SAR Rationale[1][2][4][5]

Chemical Properties & Bioisosterism

Morpholine (

-

Basicity Modulation: The oxygen atom exerts an electron-withdrawing inductive effect, lowering the

of the nitrogen to approximately 8.3 (compared to ~10 for piperidine). This ensures that at physiological pH (7.4), a significant fraction of the molecule remains un-ionized, facilitating membrane permeability while retaining sufficient basicity for solubility. -

Metabolic Stability: The ether oxygen blocks oxidative metabolism at the 4-position relative to the nitrogen, often prolonging half-life (

). -

Hydrogen Bonding: The oxygen serves as a weak H-bond acceptor, while the nitrogen (if secondary) or its protonated form acts as a donor/acceptor, enabling critical interactions within enzyme active sites (e.g., the hinge region of kinases).

Structure-Activity Relationship (SAR) Visualization[4]

Figure 1: Pharmacophoric contributions of the morpholine ring to drug efficacy.[1][4][6][7][8]

Part 2: Therapeutic Classes & Mechanisms[11]

Anticancer Activity (Kinase Inhibition)

Morpholine derivatives are potent inhibitors of PI3K, mTOR, and EGFR kinases. The morpholine oxygen often mimics the ribose oxygen of ATP, allowing the inhibitor to dock into the ATP-binding pocket.

-

EGFR Inhibitors: In Gefitinib (Iressa), the morpholine ring is attached to the quinazoline core via a propoxy linker. It solubilizes the hydrophobic quinazoline scaffold and interacts with the solvent front of the EGFR kinase domain.

-

PI3K/mTOR Inhibitors: Experimental derivatives, such as morpholine-substituted thienopyrimidines (e.g., GDC-0941), utilize the morpholine oxygen to form a critical hydrogen bond with the hinge region amino acids (e.g., Val851 in PI3K

).

Data Summary: Cytotoxicity of Novel Morpholine Derivatives

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Gefitinib (Control) | EGFR | A549 (Lung) | 0.015 | [1] |

| Morpholine-Quinazoline (AK-3) | General Cytotoxicity | MCF-7 (Breast) | 6.44 ± 0.29 | [2] |

| Morpholine-Tetrahydroquinoline (10e) | mTOR | A549 | 0.033 ± 0.003 | [3] |

| Morpholine-Ruthenium Complex | DNA/Membrane | HeLa | 5.2 | [4] |

Antimicrobial Agents[4][5][11]

-

Antibacterial: Linezolid (Zyvox) represents the oxazolidinone class. The morpholine ring is essential for its pharmacokinetic profile.[1][3] Recent studies show morpholine-modified Ruthenium(II) complexes exhibit MIC values as low as 0.78 µg/mL against MRSA, outperforming standard antibiotics by disrupting bacterial membranes.

-

Antifungal: Amorolfine inhibits

-reductase and

CNS & Neurological Activity

The balanced lipophilicity (

-

Reboxetine: A norepinephrine reuptake inhibitor (NRI) where the morpholine ring provides the necessary steric bulk and basicity for transporter binding.

-

MAO-B Inhibitors: Novel morpholine-chalcone hybrids have demonstrated high selectivity for MAO-B (IC50 ~0.030 µM), offering potential in Alzheimer's and Parkinson's therapy.[9]

Part 3: Experimental Protocols

Synthesis Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Synthesize N-(4-methoxyphenyl)morpholine from 4-bromoanisole. This method is preferred over

Reagents:

-

4-Bromoanisole (1.0 equiv)

-

Morpholine (1.2 equiv)

- (2 mol%)

-

BINAP (racemic) (3 mol%)

- (1.4 equiv)

-

Toluene (anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Argon atmosphere.

-

Loading: Add

, BINAP, and -

Solvation: Add anhydrous toluene via syringe, followed by 4-bromoanisole and morpholine.

-

Reaction: Heat the mixture to 100°C in an oil bath. Stir vigorously for 12–16 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 4:1).

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

-

Validation: Confirm structure via

NMR (

Biological Assay: MTT Cell Viability Assay

Objective: Determine the IC50 of the synthesized derivative against A549 cancer cells.

Workflow Diagram:

Figure 2: Standardized MTT assay workflow for cytotoxicity screening.

Part 4: Future Outlook & PROTACs

The future of morpholine lies in PROTACs (Proteolysis Targeting Chimeras) . Morpholine moieties are increasingly used in the "linker" region or as part of the E3 ligase ligand (e.g., recruiting Cereblon) to adjust the physicochemical properties of these large molecules. Furthermore, morpholine-fused hybrids (e.g., morpholine-benzimidazoles) are being explored to overcome multi-drug resistance (MDR) in bacterial strains.

References

-

Cohen, M. H., et al. (2003). FDA Drug Approval Summary: Gefitinib (ZD1839) (Iressa) Tablets. The Oncologist. Link

-

Al-Karmalawy, A. A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines.[10] RSC Advances. Link

-

Jain, A., & Sahu, S. K. (2024).[4][11] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Link

-

Li, X., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms against Staphylococcus aureus infection. Dalton Transactions. Link

-

Kumari, A., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Link

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Physicochemical Profiling of Substituted Morpholinones: A Medicinal Chemistry Perspective

Topic: Physicochemical Properties of Substituted Morpholinones Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Substituted morpholinones (morpholin-2-ones and morpholin-3-ones) represent a privileged scaffold class in modern drug discovery, offering a distinct physicochemical profile compared to their parent morpholine heterocycle.[1][2] While the morpholine ring is ubiquitous in approved drugs (e.g., gefitinib, linezolid), the oxidized morpholinone variants provide unique opportunities to modulate hydrogen bonding potential, metabolic stability, and conformational rigidity.[3]

This guide provides a technical deep-dive into the structural, electronic, and stability parameters of morpholinones.[3] It distinguishes critically between the lactonized (2-one) and lactamized (3-one) isomers—a structural nuance that dictates their utility as either transient prodrug moieties or stable pharmacophores (e.g., Rivaroxaban ).[2]

Structural Classification & Electronic Fundamentals

The physicochemical behavior of morpholinones is governed by the position of the carbonyl group relative to the heteroatoms.[3] This results in two distinct electronic environments.

The Two Isomers[3]

-

Morpholin-3-one (Lactam): The nitrogen atom is part of an amide bond.[1][2][3] This neutralizes the basicity of the nitrogen, creates a planar region in the ring, and introduces a strong hydrogen bond acceptor.[3]

-

Morpholin-2-one (Lactone): The nitrogen remains an amine (secondary or tertiary), while the oxygen is part of an ester linkage.[3] This scaffold retains basicity (though attenuated) but introduces significant hydrolytic instability.[2][3]

Graphviz Visualization: Scaffold Comparison

The following diagram contrasts the numbering and electronic character of the two isomers.

Figure 1: Structural and functional divergence of morpholin-3-one vs. morpholin-2-one scaffolds.[1][2]

Physicochemical Properties[1][3][4][5][6][7][8][9][10][11][12]

Acid-Base Profile (pKa)

The introduction of the carbonyl group drastically alters the acid-base properties compared to the parent morpholine (pKa ~8.36).[3]

| Scaffold | Nitrogen Character | Estimated pKa | Mechanistic Insight |

| Morpholine | Secondary Amine | 8.36 | Typical cyclic amine basicity.[1][2] |

| Morpholin-3-one | Amide | Neutral | The lone pair on N4 is delocalized into the carbonyl (resonance), rendering it non-basic at physiological pH.[1][2] |

| Morpholin-2-one | Amine (β-ester) | ~6.0 - 7.5 | The electron-withdrawing carbonyl at C2 (beta to nitrogen) lowers the pKa via inductive effects, making it a weaker base than morpholine.[1][2] |

Experimental Protocol: pKa Determination via Potentiometric Titration

-

Preparation: Dissolve 5 mg of the substituted morpholinone in 20 mL of 0.1 M KCl (ionic strength adjustor).

-

Titration: Titrate with 0.1 M HCl or NaOH using an autotitrator (e.g., Sirius T3) under inert gas (N2) to prevent carbonate formation.

-

Analysis: Calculate pKa using the Bjerrum plot method. Note: For morpholin-3-ones, no inflection point will be observed in the physiological range due to lack of basicity.[1]

Lipophilicity (LogP / LogD)

Morpholinones are generally polar scaffolds.[2][3]

-

Morpholin-3-one (LogP ~ -0.8): The amide functionality increases polarity relative to morpholine ethers.[1][2][3] However, N-substitution (e.g., N-phenyl) significantly increases LogP, pushing it into the optimal druglike range (LogP 1–3).

-

Impact of Substitution: 4-substituted morpholin-3-ones allow for precise lipophilicity tuning.[1][2] For example, adding a trifluoromethylphenyl group (as seen in experimental MAGL inhibitors) can shift LogD from <0 to >2.5, facilitating Blood-Brain Barrier (BBB) penetration.[2]

Conformational Landscape

Unlike the chair conformation of morpholine, morpholinones adopt modified geometries due to the planarity of the lactone/lactam bonds.[3]

-

Morpholin-3-one: Adopts a "sofa" or half-chair conformation to accommodate the planar amide bond (N-C=O).[1][2][3] This reduces the steric bulk in one quadrant of the molecule, potentially altering binding pocket fit compared to a standard morpholine.[3]

Stability & Reactivity Profile

Hydrolytic Stability

The most critical distinction for drug design is hydrolytic stability.[3]

-

Morpholin-2-one: Highly susceptible to hydrolysis, particularly in plasma containing esterases.[1][2] The ring opens to form a hydroxy-amino acid derivative.[2][3] This property is exploited in biodegradable polymers (polydepsipeptides) but poses a liability for oral drugs unless a prodrug strategy is intended.[2][3]

-

Morpholin-3-one: Exhibits high hydrolytic stability typical of lactams.[1][2] It resists plasma hydrolysis, making it suitable for orally bioavailable drugs like Rivaroxaban .[3]

Metabolic Stability (Oxidative)

While morpholin-3-ones are hydrolytically stable, they are subject to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4).[2]

-

Pathway: Hydroxylation often occurs at the carbon alpha to the ether oxygen or the methylene adjacent to the amide nitrogen.[3]

-

Mitigation: Substitution at the C2 or C5 positions (e.g., gem-dimethyl) can block these "soft spots" and extend half-life (

).[2]

Graphviz Visualization: Stability Decision Tree

Use this logic flow to select the correct scaffold for your application.[3]

Figure 2: Decision matrix for selecting morpholinone scaffolds based on stability requirements.

Synthetic Modulation of Properties[3][9]

To optimize physicochemical properties, synthetic routes must allow for regioselective substitution.[3]

-

Castagnoli-Cushman Reaction: A powerful method to synthesize substituted morpholin-3-ones.[1][2][3] It involves the condensation of an imine with a cyclic anhydride (like diglycolic anhydride).[3]

-

Oxidative Imidation: Recent copper-catalyzed methods allow for the functionalization of C-H bonds in morpholinones, introducing polarity or steric blocks to metabolism.[3]

Case Study: Rivaroxaban

Rivaroxaban (Xarelto) is the premier example of a drug utilizing the morpholin-3-one scaffold.[2][3][7]

-

Role of Scaffold: The morpholin-3-one ring serves as a neutral, polar spacer that orients the chlorothiophene and oxazolidinone pharmacophores.

-

Property Validation:

-

Solubility: The polar nature of the morpholinone contributes to the compound's solubility profile (though Rivaroxaban itself has low solubility, the scaffold prevents it from being essentially insoluble like a pure aromatic linker might).[3]

-

Stability:[1][3][8][6][9] The 3-one lactam is completely stable to plasma hydrolysis, unlike a 2-one analogue which would degrade rapidly in vivo.[1][2]

-

Metabolism:[1][2][3][10] Approximately 1/3 of the drug is eliminated unchanged, validating the metabolic robustness of the morpholinone ring in this specific configuration.[3]

-

References

-

Rivaroxaban Structure & Pharmacology

-

Morpholinone Synthesis & Functionalization

-

Metabolic Stability of Morpholinones

-

General Morpholine Properties

-

Hydrolytic Kinetics

Sources

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. Rivaroxaban - Wikipedia [en.wikipedia.org]

- 3. warwick.ac.uk [warwick.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity | MDPI [mdpi.com]

- 6. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. research-collection.ethz.ch [research-collection.ethz.ch]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. researchgate.net [researchgate.net]

- 11. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]

theoretical studies on 6,6-Dimethylmorpholin-3-one conformation

An In-depth Technical Guide to the Theoretical Conformational Analysis of 6,6-Dimethylmorpholin-3-one

Authored by: A Senior Application Scientist

Abstract

The morpholinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The three-dimensional conformation of these molecules is a critical determinant of their interaction with biological targets, thereby influencing their efficacy and selectivity. This technical guide provides a comprehensive theoretical examination of the conformational landscape of 6,6-Dimethylmorpholin-3-one, a representative substituted morpholinone. We delve into the foundational principles governing its structure, outline state-of-the-art computational methodologies for its analysis, and discuss the synergistic role of experimental techniques for validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the conformational behavior of this important heterocyclic system.

Introduction: The Significance of Conformation in Drug Design

The principle that a molecule's function is intrinsically linked to its three-dimensional structure is a cornerstone of modern drug discovery. For molecules incorporating the morpholine or morpholinone ring, conformational preferences dictate the spatial arrangement of pharmacophoric features, which in turn governs molecular recognition at the active site of a protein or enzyme.[1][2] 6,6-Dimethylmorpholin-3-one presents a fascinating case study. The presence of a gem-dimethyl group at the C-6 position introduces significant steric constraints, while the carbonyl group at C-3 induces electronic effects and partial planarization of the ring.

Understanding the dominant conformations, the energy barriers between them, and how they might change in different environments is paramount for:

-

Rational Drug Design: Building accurate 3D models for virtual screening and in-silico docking studies.[3]

-

Structure-Activity Relationship (SAR) Analysis: Explaining why certain analogues are more active than others.[2]

-

Predicting Physicochemical Properties: Influencing properties like solubility, lipophilicity, and metabolic stability.

This guide will provide the theoretical framework and practical protocols to elucidate the conformational preferences of 6,6-Dimethylmorpholin-3-one.

The Conformational Landscape of Six-Membered Heterocycles

Like its parent carbocycle, cyclohexane, the morpholinone ring is not planar. It adopts puckered conformations to relieve angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions between adjacent bonds).[1][4] The primary conformations to consider are the Chair, Boat, and Twist-Boat forms.

-

Chair Conformation: This is generally the most stable conformation for six-membered rings, as it minimizes both angle and torsional strain.[5] All adjacent bonds are staggered.

-

Boat Conformation: A high-energy conformation suffering from significant torsional strain and steric repulsion between the "flagpole" atoms. It typically acts as a transition state.

-

Twist-Boat Conformation: An intermediate-energy form that is more stable than the boat because it alleviates some of the flagpole and eclipsing interactions. It represents a local energy minimum on the potential energy surface.[1]

For 6,6-Dimethylmorpholin-3-one, the presence of the gem-dimethyl group is expected to heavily favor a specific chair conformation. Due to the Thorpe-Ingold effect, the bulky gem-dimethyl group restricts ring flexibility and creates a significant energetic barrier to ring inversion.[1] In any chair form, one methyl group will be axial and the other equatorial. The carbonyl group at C-3 will cause a flattening of the ring in that region, leading to a distorted chair, sometimes referred to as a sofa or half-chair geometry.

Below is a conceptual diagram illustrating the primary conformational isomers and their relationship.

Caption: Energy hierarchy of 6,6-Dimethylmorpholin-3-one conformers.

Theoretical Methodology: A Validated Computational Workflow

A robust theoretical study of molecular conformation relies on a multi-step approach, starting with broad, computationally efficient methods and progressing to highly accurate quantum mechanical calculations.

Pillar 1: Molecular Mechanics (MM) for Conformational Searching

The first step is to explore the vast potential energy surface to identify all plausible low-energy conformers. Because of the immense number of possible conformations, a computationally inexpensive method is required.

-

Causality: Molecular Mechanics (MM) methods, which treat atoms as balls and bonds as springs, are ideal for this initial search. They are fast and efficient at sampling conformational space. Force fields like MMFF94 or OPLS are well-suited for organic molecules.[1]

-

Protocol:

-

Build an initial 3D structure of 6,6-Dimethylmorpholin-3-one using a molecular editor.

-

Perform a conformational search using a Monte Carlo or systematic search algorithm.

-

Minimize the energy of each generated conformer using the chosen MM force field.

-

Cluster the resulting structures by RMSD and save the unique low-energy conformers (e.g., within 10 kcal/mol of the global minimum) for further analysis.

-

Pillar 2: Quantum Mechanics (QM) for Accurate Energetics and Geometries

The conformers identified via MM are then subjected to more rigorous and accurate QM calculations for geometry optimization and energy refinement. Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost for this purpose.[6][7]

-

Expertise & Causality: DFT explicitly treats electrons, providing a much more accurate description of electronic effects, steric repulsion, and subtle non-covalent interactions that govern conformational stability.[8] The choice of functional and basis set is critical.

-

Functional: B3LYP is a widely used and reliable hybrid functional. For systems where dispersion forces are important, a dispersion-corrected functional like ωB97X-D is recommended.[1]

-

Basis Set: A Pople-style basis set such as 6-31G(d) is a good starting point for optimization. For final energy calculations, a larger basis set like 6-311+G(d,p) provides higher accuracy.[1][8]

-

-

Protocol:

-

Geometry Optimization: For each low-energy conformer from the MM search, perform a full geometry optimization using DFT (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Perform a frequency calculation on each optimized geometry. This is a self-validating step:

-

It confirms the structure is a true energy minimum (zero imaginary frequencies).[8]

-

It provides thermochemical data (enthalpy and Gibbs free energy), which are more relevant for comparing conformer stability at a given temperature than simple electronic energies.

-

-

Single-Point Energy Refinement: To obtain the most accurate relative energies, perform a single-point energy calculation on each optimized geometry using a larger basis set (e.g., 6-311+G(d,p)).

-

Computational Workflow Diagram

Caption: A validated workflow for theoretical conformational analysis.

Predicted Quantitative Data

Based on analogous systems like 2,2-dimethylmorpholine, we can predict the relative energies and key geometric parameters for the primary conformers of 6,6-Dimethylmorpholin-3-one.[1] The carbonyl at C3 will likely increase the relative energy of the non-chair forms.

Table 1: Predicted Relative Energies of 6,6-Dimethylmorpholin-3-one Conformers

| Conformer | Predicted Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) | Notes |

|---|---|---|---|

| Chair | 0.0 | >99% | Global energy minimum. One methyl axial, one equatorial. |

| Twist-Boat | ~6.0 | <0.1% | Local energy minimum, significantly less stable. |

| Boat | ~7.5 | <0.01% | Transition state with high steric and torsional strain. |

Table 2: Predicted Key Geometric Parameters for the Chair Conformer

| Parameter | Predicted Value | Significance |

|---|---|---|

| C5-C6-N-C2 Dihedral Angle | ~ -55° to -60° | Defines the puckering of the chair form. |

| O1-C2-C3-N4 Dihedral Angle | ~ 10° to 20° | Flattening due to the C3 carbonyl group. |

| C6-C-CH₃ (Axial) Bond Angle | ~ 111° | Steric influence of the gem-dimethyl group. |

| C-N Bond Length | ~ 1.46 Å | Standard C-N single bond length. |

| C=O Bond Length | ~ 1.22 Å | Standard C=O double bond length. |

Experimental Validation: Grounding Theory in Reality

Theoretical models, no matter how sophisticated, must be validated by experimental data.[9] The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Crystallography.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful method for determining molecular conformation in solution, which is most relevant to biological systems.[1]

-

Trustworthiness: NMR provides a direct experimental measure of parameters that are exquisitely sensitive to molecular geometry. Comparing calculated NMR parameters with experimental data is a robust method for validating a theoretical model.

-

Key Experiments:

-

¹H and ¹³C NMR: The chemical shifts of ring protons and carbons are highly dependent on their electronic environment, which is dictated by the conformation (e.g., axial vs. equatorial).

-

¹H-¹H COSY & Coupling Constants: The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is related to the dihedral angle between them via the Karplus equation, providing quantitative geometric data.

-

NOESY/ROESY: These 2D experiments detect through-space interactions between protons that are close (< 5 Å). A strong NOE signal between a methyl group and an axial proton on the same face of the ring provides definitive proof of their relative orientation.

-

NMR Experimental Workflow

Caption: Workflow for the experimental validation of conformation by NMR.

X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state.[12]

-

Authoritative Grounding: While the solid-state structure may not be identical to the dominant solution-phase conformer due to crystal packing forces, it represents a low-energy state and serves as an excellent benchmark for the geometric accuracy of the computational methods.[10][13] If the computationally determined global minimum closely matches the X-ray structure, it lends high confidence to the theoretical model.

Conclusion

The conformational analysis of 6,6-Dimethylmorpholin-3-one is a clear example of where modern computational chemistry provides indispensable insights for drug discovery. The molecule is predicted to exist predominantly in a distorted chair conformation , a preference dictated by the steric hindrance of the C-6 gem-dimethyl group and the electronic influence of the C-3 carbonyl. This stable conformation can be rigorously characterized using a validated workflow combining molecular mechanics and density functional theory.

Ultimately, the highest level of scientific integrity is achieved by integrating these theoretical predictions with experimental data from NMR spectroscopy and X-ray crystallography. This synergistic approach provides a complete and trustworthy model of the molecule's three-dimensional structure, empowering researchers to make more informed decisions in the design and development of novel therapeutics.

References

-

Krygowski, T. M., et al. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry. [Link]

-

eGyanKosh. (N.d.). CONFORMATIONS OF SIX-MEMBERED RINGS. [Link]

-

McFadden, T. M. (N.d.). CONFORMATIONAL ANALYSIS OF CYCLIC FIVE- AND SIX-MEMBERED ORGANOSILICON. University of Memphis Digital Commons. [Link]

- Google Patents. (1985).

-

MDPI. (N.d.). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. [Link]

-

NIH. (N.d.). Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology. PMC. [Link]

-

NIH. (N.d.). Design, synthesis, molecular docking and DFT studies on novel melatonin and isatin based azole derivatives. PMC. [Link]

-

ResearchGate. (N.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]

-

PubMed. (2023). Computational design and molecular modeling of morphine derivatives for preferential binding in inflamed tissue. [Link]

-

Organic Chemistry Portal. (N.d.). Morpholine synthesis. [Link]

-

Dalal Institute. (N.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

-

kbDNA. (2020). Structural Characterization Methods: NMR, X-Ray Crystallography. [Link]

-

Chapman University Digital Commons. (2023). Computational Design and Molecular Modeling of Morphine Derivatives for Preferential Binding in Inflamed Tissue. [Link]

-

ResearchGate. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. [Link]

-

MDPI. (N.d.). Capturing Carbohydrate Conformations and Hydration Interactions with a Polarizable Bond Dipole Potential. [Link]

-

MDPI. (N.d.). NMR Crystallography of the Polymorphs of Metergoline. [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

ACS Publications. (2024). Mechanisms and Origins of Stereoselectivity of the NHC-Catalyzed Reaction between β-Bromoenals and Pyrazole-diones: A DFT Study. [Link]

-

SciSpace. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of. [Link]

-

MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Computational design and molecular modeling of morphine derivatives for preferential binding in inflamed tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, molecular docking and DFT studies on novel melatonin and isatin based azole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]

- 13. mdpi.com [mdpi.com]

solubility of 6,6-Dimethylmorpholin-3-one in organic solvents

An In-Depth Technical Guide to the Solubility of 6,6-Dimethylmorpholin-3-one in Organic Solvents

Abstract

Understanding the solubility of novel chemical entities is a cornerstone of process development, formulation, and analytical characterization in the pharmaceutical and chemical industries. This guide provides a comprehensive technical overview of the solubility characteristics of 6,6-Dimethylmorpholin-3-one, a heterocyclic compound of interest. While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper establishes a framework for its study. We will delve into the theoretical principles governing its solubility based on its unique molecular structure, present a robust, field-proven experimental protocol for accurate solubility determination, and offer insights into the expected behavior of this molecule in a range of common organic solvents. This document is intended for researchers, chemists, and drug development professionals seeking to work with and characterize 6,6-Dimethylmorpholin-3-one.

Introduction: The Significance of 6,6-Dimethylmorpholin-3-one and its Solubility Profile

6,6-Dimethylmorpholin-3-one is a substituted morpholine derivative featuring a lactam (cyclic amide) functionality. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The addition of gem-dimethyl groups at the 6-position and a carbonyl group at the 3-position creates a molecule with a distinct combination of polarity, hydrogen bonding potential, and steric hindrance.

The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in:

-

Synthetic Chemistry: Solvent selection for reactions, crystallization, and purification is directly dependent on solubility.[2]

-

Pharmaceutical Formulation: Developing both oral and parenteral dosage forms requires a deep understanding of a compound's ability to be dissolved in appropriate excipients and solvent systems.

-

Analytical Chemistry: The choice of mobile phases in chromatography (e.g., HPLC) and solvents for spectroscopy (e.g., NMR) relies on adequate solubility for accurate detection and quantification.

This guide will provide the foundational knowledge and practical methodologies to empower researchers to determine and leverage the solubility of 6,6-Dimethylmorpholin-3-one effectively.

Physicochemical Properties and Molecular Structure Analysis

To predict the solubility of 6,6-Dimethylmorpholin-3-one, we must first analyze its molecular structure and inherent physicochemical properties.

-

Molecular Structure: The molecule contains several key functional groups:

-

Lactam (Amide): A polar group with a hydrogen bond acceptor (the carbonyl oxygen) and no hydrogen bond donor on the nitrogen, as it is tertiary.

-

Ether Linkage: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor.

-

Tertiary Amine: The nitrogen atom is a potential hydrogen bond acceptor and can be protonated in acidic media.

-

Gem-Dimethyl Group: These non-polar alkyl groups contribute to steric bulk and increase the lipophilic character of the molecule.

-

Hydrocarbon Backbone: The remaining C-H bonds are non-polar.

-

-

Predicted Properties: Based on this structure, we can infer the following:

-

Polarity: The presence of the lactam and ether functionalities imparts significant polarity to the molecule.

-

Hydrogen Bonding: It can act as a hydrogen bond acceptor at three sites (the carbonyl oxygen, the ether oxygen, and the tertiary nitrogen). It cannot act as a hydrogen bond donor.

-

pKa: The tertiary amine is expected to have a basic pKa.

-

This combination suggests that 6,6-Dimethylmorpholin-3-one will exhibit preferential solubility in polar solvents, particularly those that are hydrogen bond donors (polar protic) or strong hydrogen bond acceptors (polar aprotic).[3] Its solubility in non-polar solvents like hexanes is expected to be low.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of dissolution (ΔG).[4] The relationship is given by the equation:

ΔG = ΔH – TΔS [4]

For dissolution to be spontaneous, ΔG must be negative. This is achieved through a favorable interplay of enthalpy (ΔH) and entropy (ΔS).[4]

-

Enthalpy of Solution (ΔH): This represents the energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For 6,6-Dimethylmorpholin-3-one, dissolving in a polar protic solvent like ethanol would involve breaking the crystal lattice energy of the solid and disrupting the hydrogen bonds between ethanol molecules, while forming new, favorable hydrogen bonds between the compound's oxygen/nitrogen acceptors and ethanol's hydroxyl proton.

-

Entropy of Solution (ΔS): This reflects the change in disorder. Typically, dissolving a well-ordered solid into a liquid increases the overall entropy, which favors the dissolution process.[4]

The principle of "like dissolves like" is a practical application of these thermodynamic concepts. Solvents that have similar polarity and hydrogen bonding capabilities to the solute will form stronger solute-solvent interactions, leading to a more favorable (or less unfavorable) enthalpy change and thus, greater solubility.

Predicted Solubility in Common Organic Solvents

While experimental data is required for definitive values, a qualitative prediction based on the molecular structure can guide solvent selection.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Solvents can hydrogen bond with the lactam, ether, and amine functionalities. Solubility in water may be limited by the non-polar dimethyl groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | Strong dipole-dipole interactions are expected. Solvents like DMSO are excellent hydrogen bond acceptors, which can interact favorably with any trace water and solvate the polar regions of the molecule effectively.[5] |

| Moderate Polarity | Dichloromethane (DCM), Ethyl Acetate | Moderate | These solvents can engage in dipole-dipole interactions but lack the strong hydrogen bonding capability of protic solvents. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | The dominant van der Waals forces in these solvents are insufficient to overcome the strong intermolecular forces (dipole-dipole and crystal lattice energy) of the polar 6,6-Dimethylmorpholin-3-one solute. |

Experimental Protocol: Equilibrium Solubility Determination via the Saturation Shake-Flask Method

The gold standard for determining equilibrium solubility is the saturation shake-flask method.[6] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and measured accurately.

Materials and Equipment

-

6,6-Dimethylmorpholin-3-one (solid, of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to 0.01 mg)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Thermostatically controlled shaker or rotator (e.g., water bath shaker or orbital incubator) set to a standard temperature (e.g., 25 °C)

-

Syringe filters (0.22 µm, chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS, or GC-FID, with a validated method for the analyte)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 6,6-Dimethylmorpholin-3-one to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is typically 5-10 mg of solid per 1 mL of solvent.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C ± 0.5 °C) for a predetermined period. A typical duration is 24 to 48 hours to ensure equilibrium is reached.[6] Causality Insight: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility. The system must have enough time for the rates of dissolution and precipitation to become equal.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermal bath for at least 2 hours to allow the excess solid to settle. This step is crucial to avoid clogging the filter in the next step.

-

Sample Collection and Filtration: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, pre-weighed vial. Trustworthiness Check: Filtration is a critical step to remove all microscopic undissolved particles. Failure to do so will result in an overestimation of solubility.

-

Dilution: Accurately dilute a known volume or weight of the filtrate with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument. A 100-fold or 1000-fold dilution is common.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a standard calibration curve prepared with known concentrations of 6,6-Dimethylmorpholin-3-one.

-

Calculation: Calculate the original solubility in the solvent, accounting for all dilution factors. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Measurement.

Conclusion

While quantitative solubility data for 6,6-Dimethylmorpholin-3-one is not readily found in existing literature, this guide provides a comprehensive framework for its characterization. Based on its molecular structure, which includes a polar lactam, an ether, and a tertiary amine, the compound is predicted to be most soluble in polar aprotic and polar protic organic solvents. Its solubility in non-polar hydrocarbons is expected to be minimal.

The provided saturation shake-flask protocol represents a robust and reliable method for experimentally determining the equilibrium solubility of 6,6-Dimethylmorpholin-3-one. Adherence to this methodology will yield accurate and reproducible data, which is essential for advancing research, development, and formulation activities involving this compound. By combining theoretical understanding with rigorous experimental practice, researchers can effectively navigate the challenges of solvent selection and unlock the full potential of this promising heterocyclic scaffold.

References

-

PubChem. (n.d.). 2,6-Dimethylmorpholine. Retrieved February 7, 2026, from [Link]

-

Baka, E., et al. (2011). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved February 7, 2026, from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved February 7, 2026, from [Link]

-

European Union Reference Laboratory for Alternatives to Animal Testing. (2021). Standard Operating Procedure for solubility testing. Retrieved February 7, 2026, from [Link]

-

Unknown. (n.d.). Experiment 1: Determination of Solubility. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved February 7, 2026, from [Link]

-

The Good Scents Company. (n.d.). 2,6-dimethyl morpholine. Retrieved February 7, 2026, from [Link]

-

Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2018). Morpholines. Synthesis and Biological Activity. Retrieved February 7, 2026, from [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification. Retrieved February 7, 2026, from [Link]

-

MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved February 7, 2026, from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2021). Thermodynamics of Solubility. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Polymers solubility in commonly used organic solvents. Retrieved February 7, 2026, from [Link]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. PubMed. Retrieved February 7, 2026, from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 7, 2026, from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved February 7, 2026, from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved February 7, 2026, from [Link]

-

Physical Chemistry Research. (2023). Solubility Prediction and Thermodynamic Analysis of Nine Pharmaceutical Compounds. Retrieved February 7, 2026, from [Link]

-

National Library of Medicine. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved February 7, 2026, from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)

-

Pharmaceutical Sciences. (2024). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2016). Solubilities of metal-organic compounds?. Retrieved February 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. physchemres.org [physchemres.org]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 6,6-Dimethylmorpholin-3-one – A Strategic Scaffold for Medicinal Chemistry

[1]

Executive Summary

In the landscape of modern drug discovery, the morpholine ring is a privileged pharmacophore, prized for its ability to modulate solubility, lipophilicity, and metabolic stability.[1] 6,6-Dimethylmorpholin-3-one represents a specialized evolution of this scaffold. By incorporating a gem-dimethyl group adjacent to the oxygen, this building block offers two distinct advantages: conformational restriction via the Thorpe-Ingold effect and metabolic blockade of the oxidation-prone

This guide provides a comprehensive technical workflow for the synthesis, functionalization, and application of 6,6-dimethylmorpholin-3-one.[1] It moves beyond standard recipes to explain the mechanistic rationale ensuring reproducibility and scalability in a research setting.

Strategic Value & Mechanism

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The introduction of two methyl groups at the C6 position is not merely structural decoration; it is a kinetic and thermodynamic tool.

-

Kinetic Acceleration: The bulky methyl groups reduce the bond angle at the quaternary carbon, compressing the internal angle and forcing the reactive chain ends (hydroxyl and chloroacetyl) closer together. This significantly accelerates the cyclization rate compared to the unsubstituted analog.

-

Conformational Lock: In the final ring structure, the gem-dimethyl group restricts the chair/boat flipping, potentially locking the molecule into a bioactive conformation that binds more tightly to protein targets.

Metabolic Stability

Morpholines are often susceptible to oxidative metabolism (CYP450-mediated) at the carbon adjacent to the heteroatom.

-

Blockade: The C6 position (adjacent to oxygen) is fully substituted, rendering it inert to oxidative dealkylation.[1]

-

Bioisosterism: This scaffold serves as a metabolically robust bioisostere for simple ethers or lactams in peptide mimetics.

Synthesis Protocol: 6,6-Dimethylmorpholin-3-one

This protocol utilizes a two-step sequence: N-acylation followed by intramolecular O-alkylation. The starting material is 1-amino-2-methylpropan-2-ol (isobutylene oxide derived).

Reaction Scheme Visualization

Caption: Two-step synthesis exploiting the Thorpe-Ingold effect for rapid ring closure.

Detailed Experimental Procedure

Step 1: N-Acylation (Formation of the Chloroacetamide)[2]

-

Reagents: 1-amino-2-methylpropan-2-ol (1.0 equiv), Chloroacetyl chloride (1.1 equiv), Triethylamine (1.2 equiv), Dichloromethane (DCM) (anhydrous).[1]

-

Safety Note: Chloroacetyl chloride is a lachrymator and corrosive. Handle in a fume hood.

-

Setup: Charge a round-bottom flask with 1-amino-2-methylpropan-2-ol and DCM (0.5 M concentration). Cool to 0°C using an ice bath.

-

Base Addition: Add Triethylamine (Et

N) slowly. -

Acylation: Add Chloroacetyl chloride dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent O-acylation side products.

-

Workup: Stir for 2 hours at room temperature. Quench with water. Wash organic layer with 1N HCl (to remove excess amine) and brine. Dry over Na

SO -

Checkpoint: The intermediate is a viscous oil/solid. Purity >90% is required for the next step.

Step 2: Cyclization (Ring Closure)[1]

-

Reagents: Intermediate Amide (1.0 equiv), Potassium tert-butoxide (KOtBu) (1.2 equiv), THF (anhydrous).[1]

-

Dissolution: Dissolve the crude amide in anhydrous THF (0.2 M).

-

Cyclization: Add KOtBu portion-wise at 0°C . The reaction is exothermic.

-

Reaction: Allow to warm to room temperature. Due to the gem-dimethyl effect, cyclization is typically complete within 1–2 hours (monitor by TLC/LCMS).[1]

-

Quench: Add saturated NH

Cl solution. -

Isolation: Extract with Ethyl Acetate (3x). Dry and concentrate.

-

Purification: Recrystallization from Hexane/EtOAc or flash chromatography (typically 50% EtOAc/Hexane).

Functionalization & Derivatization[1][5]

Once synthesized, the 6,6-dimethylmorpholin-3-one scaffold serves as a versatile core.[1]

N-Alkylation (Scaffold Decoration)

The amide nitrogen (N4) is nucleophilic upon deprotonation.

-

Protocol:

-

Dissolve scaffold in DMF.

-

Add NaH (1.1 equiv) at 0°C. Stir 30 min to generate the anion.

-

Add Alkyl Halide (R-X). Stir at RT.

-

Result: N-substituted morpholinone.

-

Reduction (Access to 2,2-Dimethylmorpholines)

To generate the morpholine amine (common in CNS drugs), reduce the lactam.[1]

-

Reagent: Lithium Aluminum Hydride (LAH) or Borane-THF (BH

[1]·THF). -

Conditions: Reflux in THF for 4–6 hours.

-

Note: The gem-dimethyl group sterically hinders the C2 position, making the reduction slightly slower than unsubstituted morpholinones; ensure adequate reflux time.

Data Summary: Reactivity Profile

| Reaction Type | Reagents | Primary Outcome | Strategic Utility |

| N-Alkylation | NaH, R-Br, DMF | N-Substituted Lactam | Library generation; linker attachment.[1] |

| Reduction | LAH, THF, Reflux | 2,2-Dimethylmorpholine | Bioactive amine core (e.g., Reboxetine analogs).[1] |

| LDA, R-X, -78°C | C2-Substituted Lactam | Creation of quaternary centers; chiral synthesis.[1] |

Troubleshooting & Critical Parameters

Common Failure Modes

-

O-Acylation in Step 1: If the temperature rises >10°C during chloroacetyl chloride addition, the hydroxyl group may compete, forming an ester.[1]

-

Correction: Strict temperature control (0°C) and slow addition.

-

-

Incomplete Cyclization: While rare due to the gem-dimethyl effect, moisture in the base (KOtBu) can stall the reaction.

-

Correction: Use fresh, sublimed KOtBu or NaH in dry THF.[1]

-

Analytical Validation

-

NMR Signature: Look for the disappearance of the amide N-H (broad singlet) and the shift of the CH

-Cl protons (approx. 4.0 ppm) to the ether CH -

IR Spectroscopy: The carbonyl stretch of the lactam typically appears around 1640–1660 cm

.

References

-

Synthesis of Morpholine Scaffolds: Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).[1][3] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.[1] Link

-

Gem-Dimethyl Effect: Talele, T. T. (2018).[1][4] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.[1][4] Link

-

Thorpe-Ingold Mechanism: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The Formation and Stability of Spiro-Compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106.[1]

-

General N-Acylation Protocols: BenchChem Application Notes. (2025).[3][5][6][7][8][9][10] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Link

Sources

- 1. US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tempo | C9H18NO | CID 2724126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Uses of Dimedone for the Synthesis of Thiophene, Thiazole and Annulated Derivatives with Antitumor, Pim-1 Kinase Inhibitions, PAINS Evaluations and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: 6,6-Dimethylmorpholin-3-one – Synthesis & Functionalization Protocols

This Application Note and Protocol Guide is designed for researchers and drug development professionals, focusing on the synthesis, functionalization, and utility of 6,6-Dimethylmorpholin-3-one .[1]

Introduction: The Gem-Dimethyl Advantage

The 6,6-dimethylmorpholin-3-one scaffold (CAS: 1312457-13-8) represents a privileged structural motif in modern medicinal chemistry. Unlike the unsubstituted morpholin-3-one, the incorporation of a gem-dimethyl group at the C6 position introduces the Thorpe-Ingold effect (gem-dimethyl effect). This steric constraint pre-organizes the molecule for cyclization during synthesis and restricts conformational flexibility in biological binding events, often improving potency and metabolic stability by blocking oxidative metabolism at the C6 position.

This guide provides a validated, modular workflow for synthesizing the core scaffold and diversifying it via N-functionalization, C-alkylation, and carbonyl reduction.[1]

Core Structure & Numbering

-

Position 1: Oxygen[2]

-

Position 2: Methylene (

to carbonyl) -

Position 3: Carbonyl (C=O)

-

Position 4: Nitrogen (Amide/Lactam)

-

Position 5: Methylene (

to Nitrogen) -

Position 6: gem-Dimethyl substituted carbon

Synthesis of the Core Scaffold

Objective: Efficient preparation of 6,6-dimethylmorpholin-3-one from commercially available precursors. Mechanism: Acylation followed by intramolecular Williamson ether synthesis.

Reagents

-

Precursor: 1-Amino-2-methylpropan-2-ol (CAS: 2854-16-2)

-

Acylating Agent: Chloroacetyl chloride

-

Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

-

Solvent: Tetrahydrofuran (THF), anhydrous[1]

Protocol 1: Two-Step One-Pot Synthesis

-

N-Acylation :

-

Dissolve 1-amino-2-methylpropan-2-ol (1.0 equiv) and Triethylamine (1.2 equiv) in DCM at 0°C.

-

Dropwise add Chloroacetyl chloride (1.1 equiv) over 30 mins.

-

Stir at RT for 2 hours. Monitor by TLC (formation of linear chloroacetamide).

-

Note: The gem-dimethyl group sterically hinders the adjacent hydroxyl, preventing O-acylation under these conditions.

-

-

Cyclization :

-

Evaporate DCM and re-dissolve the crude residue in anhydrous THF.

-

Cool to 0°C and add KOtBu (2.5 equiv) portion-wise.

-

The gem-dimethyl effect accelerates the ring closure (angle compression favors the cyclic transition state).

-

Stir at RT for 4–12 hours.

-

Workup: Quench with sat. NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash chromatography (EtOAc/Hexanes).

-

Module 1: N-Functionalization (Lactam Nitrogen)

The lactam nitrogen (N4) is the primary handle for diversification. Due to the electron-withdrawing carbonyl, the N-H proton is acidic (

Protocol 2: N-Alkylation ( )

Scope: Introduction of alkyl chains, benzyl groups, or non-aromatic heterocycles.[1]

-

Deprotonation: To a solution of 6,6-dimethylmorpholin-3-one (1.0 equiv) in anhydrous DMF at 0°C, add NaH (60% dispersion, 1.2 equiv).

-

Reaction: Stir for 30 min (H₂ evolution ceases). Add Alkyl Halide (1.2 equiv).

-

Conditions: Warm to RT and stir for 2–6 hours.

-

Critical Insight: The 6,6-dimethyl group is distal to the nitrogen, so steric hindrance is minimal during N-alkylation compared to C2 functionalization.

Protocol 3: N-Arylation (Buchwald-Hartwig)

Scope: Introduction of aryl/heteroaryl rings.[3] Lactams are poorer nucleophiles than amines, requiring specific catalytic systems.[1]

| Component | Specification | Rationale |

| Catalyst | Source of Pd(0). | |

| Ligand | Xantphos (5-10 mol%) | Wide bite angle favors reductive elimination of the amide bond. |

| Base | Mild base compatible with lactams; solubility in dioxane. | |

| Solvent | 1,4-Dioxane | High boiling point for thermally demanding couplings.[1] |

Step-by-Step:

-

Charge a vial with Lactam (1.0 equiv), Aryl Bromide (1.2 equiv),

, Xantphos, and -

Evacuate and backfill with

(3x). Add degassed Dioxane (0.2 M). -

Heat to 100°C for 12–18 hours.

-

Filter through Celite and purify via column chromatography.

Module 2: Core Transformations

Protocol 4: Reduction to 6,6-Dimethylmorpholine

Objective: Removal of the carbonyl to access the morpholine amine, a common pharmacophore.[1][4][5] Reagent: Lithium Aluminum Hydride (LiAlH₄).[6][7][8]

-

Setup: Flame-dry a flask under Argon. Suspend LiAlH₄ (2.0 equiv) in anhydrous THF.

-

Addition: Dissolve 6,6-dimethylmorpholin-3-one in THF and add dropwise to the LiAlH₄ suspension at 0°C. (Exothermic).

-

Reflux: Heat to reflux (66°C) for 4–6 hours to ensure complete reduction of the amide.

-

Fieser Quench (Critical for Safety):

Protocol 5: C2-Alkylation (Alpha-Functionalization)

Objective: Installing substituents at the C2 position (alpha to carbonyl). Challenge: The C2 protons are acidic, but the gem-dimethyl group at C6 exerts long-range conformational bias.

-

Base: Lithium Diisopropylamide (LDA), 1.1 equiv, THF, -78°C.[1]

-

Electrophile: Alkyl Iodide (added at -78°C).

-

Stereochemistry: The gem-dimethyl group at C6 may induce facial selectivity during the enolate alkylation, often favoring trans addition relative to the C6 substituents if the ring adopts a chair-like conformation.

Visual Workflows

Workflow 1: Reactivity Landscape

This diagram illustrates the divergent pathways available from the core scaffold.

Caption: Divergent functionalization pathways for the 6,6-dimethylmorpholin-3-one scaffold.

Workflow 2: Synthesis Logic

The construction of the ring relies on the Thorpe-Ingold effect for efficiency.

Caption: Step-wise construction of the morpholinone ring leveraging the gem-dimethyl effect.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| Low Yield in Cyclization | O-Acylation competition | Ensure temperature is kept at 0°C during acylation. The tertiary alcohol is sterically hindered but can react if heated. |

| Incomplete N-Arylation | Catalyst poisoning or poor solubility | Switch to BrettPhos or Xantphos ligands. Ensure the lactam is fully dissolved (use Dioxane/DMF mix if needed). |

| Over-reduction (Ring Opening) | Reductive cleavage of C-O bond | Avoid harsh reducing agents like Borane-DMS at high temps. Stick to LiAlH₄ at controlled reflux or use |

| Hygroscopicity | Nature of the lactam | The product may be hygroscopic.[6][9] Store under inert atmosphere or as a solid dispersion. |

References

-

Synthesis of Morpholin-3-one Derivatives : Patent US20200095260A1. "Ubiquitin-specific-processing protease 7 (usp7) modulators and uses thereof." (Describes the 6,6-dimethylmorpholin-3-one intermediate).

-

N-Arylation of Lactams : Org. Lett. 2011, 13, 6, 1442–1445. "Palladium-Catalyzed N-Arylation of Lactams with Aryl Mesylates." (General conditions for lactam arylation).

-

Reduction of Lactams : J. Org. Chem. 2023.[7][8][11] "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." (Standard protocols for amide reduction).

-

Thorpe-Ingold Effect : Chem. Rev. 1960, 60, 2, 169–197.[1] "The Thorpe-Ingold Effect." (Mechanistic grounding for the cyclization efficiency).

-

C2-Functionalization : Tetrahedron Lett. 2010. "Enantioselective synthesis of C2-functionalized, N-protected morpholines." (Analogous chemistry for the morpholine core).

Sources

- 1. US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20200095260A1 - Ubiquitin-specific-processing protease 7 (usp7) modulators and uses thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Workup [chem.rochester.edu]

- 10. researchgate.net [researchgate.net]

- 11. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

Application Note: High-Resolution NMR Characterization of 6,6-Dimethylmorpholin-3-one Scaffolds

Executive Summary & Strategic Importance

The 6,6-dimethylmorpholin-3-one scaffold is a privileged pharmacophore in modern drug discovery, particularly within kinase inhibitor development (e.g., PI3K/mTOR pathways) and metabolic stability engineering.[1] The incorporation of the gem-dimethyl group at the C6 position serves two critical medicinal chemistry functions:

-

Metabolic Blocking: It sterically hinders oxidative metabolism at the ether-adjacent carbon, a common "soft spot" for cytochrome P450 enzymes.[1]

-

Conformational Locking: Via the Thorpe-Ingold effect, the bulky methyl groups bias the population toward the reactive conformer during synthesis and rigidify the final ring structure, potentially improving binding affinity.

However, the symmetry of the gem-dimethyl group can mask structural subtleties. This Application Note provides a definitive protocol for the NMR characterization of this scaffold, focusing on distinguishing the closed ring from open-chain intermediates and identifying chirality-induced diastereotopicity in derivatives.

Structural Analysis & NMR Theory

To accurately assign the spectrum, we must first establish the numbering system and the expected magnetic environment.

Structure: 6,6-dimethylmorpholin-3-one IUPAC Numbering: [1]

-

1-O: Oxygen atom.[1]

-

2-CH₂: Methylene adjacent to Oxygen and Carbonyl.[1]

-

3-C=O: Lactam Carbonyl.[1]

-

4-NH: Lactam Nitrogen.[1]

-

5-CH₂: Methylene adjacent to Nitrogen and the quaternary Carbon.[1]

-

6-C(CH₃)₂: Quaternary carbon bearing two methyl groups.[1]

The Diagnostic "Fingerprint"

In an achiral environment (unsubstituted N4 and C2), the molecule possesses a plane of symmetry (on the NMR time scale due to rapid ring flipping or planar average).

-

C6-Methyls: Appear as a strong singlet (~1.2 ppm).[1]

-

C2-Methylene: Isolated spin system (Singlet, ~4.1 ppm).[1]

-

C5-Methylene: Coupled to NH (Doublet or Broad Singlet, ~3.2 ppm).[1]

Critical Nuance: If a substituent is introduced at N4 or C2 , the symmetry breaks. The gem-dimethyl groups become diastereotopic , splitting into two distinct singlets.[1] This is the primary indicator of successful chiral derivatization.

Experimental Protocol

Solvent Selection: The "DMSO Imperative"

While CDCl₃ is standard for organic synthesis, it is unsuitable for the primary characterization of lactams like morpholin-3-one.[1]

-

Why? In CDCl₃, the lactam NH proton undergoes rapid exchange and quadrupole broadening, often vanishing or merging with the baseline. This eliminates the ³J coupling to H-5, removing a key connectivity check.[1]

-

Recommendation: Use DMSO-d₆ for all primary characterization.[1] It stabilizes the NH via hydrogen bonding, sharpening the signal and revealing the H5-NH coupling.

Sample Preparation[1]

-

Mass: Dissolve 5–10 mg of analyte in 600 µL of DMSO-d₆.

-

Water Suppression: Ensure the solvent is dry.[1][2] Water peaks in DMSO (~3.33 ppm) often overlap with the H-5 methylene signal (~3.2 ppm).[1]

-

Tube: Use high-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors that broaden the methyl singlets.[1]

Data Interpretation & Assignment

¹H NMR Assignment Table (in DMSO-d₆)

| Position | Group | Multiplicity | Shift (δ ppm) | Coupling (J Hz) | Diagnostic Note |

| 6-Me | CH₃ | Singlet (6H) | 1.15 – 1.25 | - | High intensity anchor signal. |

| 5-H | CH₂ | Doublet (2H)* | 3.10 – 3.25 | J ≈ 2.5 - 3.0 | Overlaps with H₂O in wet DMSO.[1] Becomes a singlet if D₂O is added.[1] |

| 2-H | CH₂ | Singlet (2H) | 4.00 – 4.15 | - | Deshielded by O and C=O. Sharp singlet confirms no adjacent protons. |

| 4-H | NH | Broad Singlet/Triplet | 7.80 – 8.10 | - | Exchangeable.[1] Chemical shift is concentration/temperature dependent.[1] |

*Note: The H-5 signal often appears as a broad singlet if the NH exchange rate is intermediate.[1] Cooling the sample to 280K can sharpen the coupling.

Visualization: Assignment Logic Flow

Figure 1: Step-by-step logic flow for assigning the morpholinone scaffold. Note the divergence for chiral derivatives.

Advanced Characterization: Identifying Derivatives

The "Open vs. Closed" Dilemma

A common synthetic failure is the incomplete cyclization of the intermediate (e.g., N-(2-hydroxy-2-methylpropyl)-2-chloroacetamide).[1]

-

Closed Ring (Target): H-2 is a Singlet at ~4.1 ppm.[1]

-

Open Chain (Impurity): The corresponding CH₂-Cl protons appear as a Singlet but typically upfield (~3.6-3.8 ppm) or exhibit different solvation shifts.[1]

-

Verification: Run an HMBC (Heteronuclear Multiple Bond Correlation).

Chiral Derivatives & Diastereotopicity

When developing drugs, you will often substitute position 2 (e.g., 2-phenyl-6,6-dimethylmorpholin-3-one).[1]

-

Symmetry Breaking: The C2 chiral center makes the two faces of the ring different.

-

The Methyls: The C6-methyls are no longer equivalent.[1] You will see two distinct singlets (e.g., 1.18 ppm and 1.22 ppm).[1]

-

The Methylene (H-5): H-5a and H-5b become diastereotopic.[1] Instead of a doublet/singlet, they form an AB system (two doublets with a strong "roof effect" pointing toward each other), often further split by the NH.

Troubleshooting Common Artifacts

| Artifact | Cause | Solution |